5-Benzyl-2-bromo-1H-imidazole
Description
Significance of Imidazole (B134444) Heterocycles in Contemporary Chemical Research
Imidazole heterocycles are integral to modern chemical and pharmaceutical sciences. Their unique electronic properties, including their aromaticity and the presence of both a basic and a non-basic nitrogen atom, allow them to participate in a wide range of chemical reactions and biological interactions. mdpi.com This versatility has led to their incorporation into numerous blockbuster drugs, agrochemicals, and functional materials. mdpi.com The imidazole core is a key structural motif in many natural products, such as the amino acid histidine and purines, underscoring its fundamental role in biological systems. mdpi.com In medicinal chemistry, the imidazole scaffold is prized for its ability to serve as a bioisostere for other functional groups and to engage in hydrogen bonding and other non-covalent interactions with biological targets. mdpi.com This has resulted in the development of a plethora of imidazole-containing compounds with a broad spectrum of therapeutic activities, including antifungal, anticancer, anti-inflammatory, and antiviral properties. mdpi.com
Contextualization of 5-Benzyl-2-bromo-1H-imidazole within Imidazole Chemistry
This compound is a distinct entity within the broader class of substituted imidazoles. Its structure features a benzyl (B1604629) group at the 5-position and a bromine atom at the 2-position of the imidazole ring. The presence of the bromine atom, a halogen, introduces a site for various synthetic transformations, such as cross-coupling reactions, which are fundamental in the construction of more complex molecules. The benzyl group, on the other hand, can influence the compound's steric and electronic properties, as well as its lipophilicity, which can be a critical factor in its potential applications.
It is important to note the potential for tautomerism in this compound. Due to the migration of a proton between the two nitrogen atoms of the imidazole ring, this compound can exist in equilibrium with its tautomer, 4-Benzyl-2-bromo-1H-imidazole . This dynamic equilibrium is a characteristic feature of many substituted imidazoles and can influence their reactivity and biological activity. For the purpose of this article, both names are considered to refer to the same chemical entity.
Research Trajectories and Academic Relevance of this compound
The academic relevance of a specific chemical compound is often dictated by its utility as a building block in organic synthesis or by its inherent biological or material properties. While the broader class of bromo- and benzyl-substituted imidazoles has been explored in various research contexts, including as intermediates in the synthesis of potential therapeutic agents, specific and detailed research findings on this compound itself are limited in the public domain.
Its primary role appears to be that of a research chemical or a building block, available from commercial suppliers for use in synthetic chemistry. bldpharm.com The presence of the reactive bromine atom at the 2-position suggests its potential use in the synthesis of more complex, polysubstituted imidazole derivatives through reactions like Suzuki, Stille, or Buchwald-Hartwig cross-coupling. The benzyl group at the 5-position could be a key feature for tuning the properties of the final products.
The lack of extensive, dedicated research literature on this compound suggests that it may be a relatively underexplored molecule. However, its structural features position it as a potentially valuable intermediate for the synthesis of novel compounds with tailored properties for various applications, from medicinal chemistry to materials science. Further investigation into the synthesis, characterization, and reactivity of this compound could open new avenues for the development of innovative imidazole-based molecules.
Structure
3D Structure
Properties
IUPAC Name |
5-benzyl-2-bromo-1H-imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c11-10-12-7-9(13-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDRKOSZTWHSEBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CN=C(N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1823875-69-9 | |
| Record name | 4-benzyl-2-bromo-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 5 Benzyl 2 Bromo 1h Imidazole and Its Analogues
Direct Synthesis Approaches to the 5-Benzyl-2-bromo-1H-imidazole Core
The construction of the this compound scaffold can be achieved through several direct synthetic pathways. These methods focus on the sequential or convergent formation of the imidazole (B134444) ring and the introduction of the benzyl (B1604629) and bromo substituents.
Cyclization Reactions in Imidazole Ring Formation
The formation of the imidazole core is a fundamental step in the synthesis of its derivatives. Various cyclization reactions are employed, often involving the condensation of a 1,2-dicarbonyl compound with an aldehyde and an amine in the presence of a catalyst. One common method is the four-component reaction of benzil, an aromatic aldehyde, an amine, and ammonium (B1175870) acetate. researchgate.net Another approach involves the reaction of α-hydroxyimino ketones with primary amines and aldehyde derivatives. researchgate.net These multicomponent reactions offer an efficient route to polysubstituted imidazoles. researchgate.netniscpr.res.in
The choice of reactants allows for the introduction of various substituents onto the imidazole ring. For instance, using a substituted benzaldehyde (B42025) can lead to the corresponding aryl-substituted imidazole.
Regioselective Bromination of Benzylated Imidazoles
The introduction of a bromine atom at a specific position on the imidazole ring is crucial for the synthesis of this compound. Regioselectivity in bromination reactions is often influenced by the reaction conditions and the directing effects of existing substituents. youtube.comgla.ac.uk For benzylated imidazoles, the benzyl group can influence the position of bromination.
The use of brominating agents like N-bromosuccinimide (NBS) in the presence of a radical initiator can lead to benzylic bromination, where a bromine atom is added to the carbon adjacent to the aromatic ring. youtube.com However, to achieve bromination on the imidazole ring itself, different conditions are required. Electrophilic bromination using molecular bromine can lead to substitution on the electron-rich imidazole ring. The regioselectivity of this reaction can be controlled by the choice of solvent and temperature.
Benzylation of Bromo-1H-imidazoles
An alternative strategy involves the initial synthesis of a bromo-1H-imidazole, followed by the introduction of the benzyl group. 2-Bromo-1H-imidazole can be synthesized and subsequently alkylated with a suitable benzyl halide, such as benzyl bromide. acs.orgsynthonix.comnih.gov This N-alkylation reaction is typically carried out in the presence of a base, such as sodium carbonate, to deprotonate the imidazole nitrogen, facilitating the nucleophilic attack on the benzyl halide. acs.org
This method allows for the synthesis of various N-benzylated bromoimidazoles by using different substituted benzyl bromides. nih.gov For example, reacting 2-bromo-1H-imidazole with 4-cyanobenzyl bromide yields 1-(4-cyanobenzyl)-2-bromo-1H-imidazole. acs.org
| Starting Material | Reagent(s) | Product | Reference |
| 2-Bromo-1H-imidazole | Benzyl bromide, Base | 1-Benzyl-2-bromo-1H-imidazole | acs.org |
| 1H-Imidazole | Substituted benzyl bromides, Na2CO3 | 1-(Substituted benzyl)-1H-imidazoles | acs.org |
| o-Phenylenediamine | Glycolic acid, HCl; then Benzyl bromides, K2CO3 | Substituted (1-benzyl-1H-benzo[d]imidazol-2-yl)methanol | nih.gov |
| 4,5-Dichloro-o-phenylenediamine | Carbonyl di-imidazole; then POBr3 | 2-Bromo-5,6-dichlorobenzimidazole | google.com |
Advanced Synthetic Protocols for this compound Production
To improve the efficiency, yield, and environmental friendliness of the synthesis of this compound and its analogues, advanced synthetic protocols have been developed. These include microwave-assisted synthesis and various catalytic methodologies.
Microwave-Assisted Synthesis Techniques
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. orientjchem.orgacs.orgderpharmachemica.com The use of microwave irradiation can significantly reduce reaction times and, in some cases, improve product yields compared to conventional heating methods. niscpr.res.in This technique has been successfully applied to the synthesis of various imidazole derivatives. orientjchem.orgderpharmachemica.comresearchgate.net
In the context of imidazole synthesis, microwave-assisted methods often involve one-pot, multicomponent reactions. For example, the synthesis of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles can be achieved by the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an amine on a solid support under solvent-free microwave conditions. researchgate.net This approach offers a rapid and efficient route to a diverse range of imidazole derivatives. niscpr.res.in
| Reaction Type | Reactants | Conditions | Advantages | Reference |
| Multicomponent Reaction | 1,2-dicarbonyl, aldehyde, amine, ammonium acetate | Microwave, solvent-free, solid support | Rapid, high yield, environmentally friendly | researchgate.net |
| Cyclocondensation | α-hydroxy ketone, aldehyde, ammonium acetate | Microwave irradiation | Reduced reaction time, improved yield | researchgate.net |
| Schiff Base Formation | Primary aromatic amine, aryl aldehyde | Microwave, solvent-free, silica (B1680970) gel | Faster reaction, higher yield than conventional methods | niscpr.res.in |
Catalytic Methodologies for Imidazole Derivatization
Catalytic methods play a crucial role in the functionalization and derivatization of the imidazole ring. Transition metal-catalyzed cross-coupling reactions are particularly valuable for introducing aryl and alkenyl groups at specific positions. nih.govelsevierpure.comrsc.org
Nickel-catalyzed C-H arylation and alkenylation of imidazoles have been developed, allowing for the direct formation of C-C bonds at the C2 position. nih.govelsevierpure.comrsc.orgresearchgate.net These reactions often utilize a nickel catalyst in the presence of a suitable ligand and base. The choice of solvent can also be critical for the success of these transformations. nih.govelsevierpure.com
Palladium-catalyzed reactions, such as isocyanide insertion, have also been employed for the construction of fused imidazole derivatives. acs.org These methods provide access to complex molecular architectures starting from simpler imidazole precursors. Furthermore, copper-catalyzed cycloaddition reactions offer a route to multisubstituted imidazoles with high regioselectivity. acs.org
| Catalyst System | Reaction Type | Substrates | Key Features | Reference |
| Ni(OTf)2/dcype/K3PO4 | C-H Arylation | Imidazoles, Phenol (B47542) derivatives | First nickel-catalyzed C-H arylation with phenol derivatives | nih.govelsevierpure.comrsc.org |
| Ni(OTf)2/dcypt/K3PO4 | C-H Alkenylation | Imidazoles, Enol derivatives | C2-alkenylation of imidazoles | nih.govelsevierpure.com |
| Pd(OAc)2/DPPB/Cs2CO3 | Isocyanide Insertion | Imidazoles, Isocyanides | Construction of fused imidazole derivatives | acs.org |
| Copper-catalyzed | [3 + 2] Cycloaddition | - | High regioselectivity, use of oxygen as an oxidant | acs.org |
Principles of Green Chemistry in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound and related compounds is crucial for developing environmentally benign and sustainable processes. researchgate.net Researchers are increasingly focusing on methodologies that reduce waste, use less hazardous materials, and improve energy efficiency. rjptonline.org
Key aspects of green chemistry in this context include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. For instance, the use of water or ethanol (B145695) as a solvent in certain synthetic steps is being explored. researchgate.net
Energy Efficiency: Employing methods like microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.govrsc.org
Catalysis: The use of catalysts, particularly recyclable ones, can improve reaction efficiency and reduce waste. researchgate.net
One notable green approach involves the one-pot synthesis of 2-substituted benzimidazoles, a related class of compounds, using boric acid in water at room temperature. This method is eco-friendly, convenient, and produces good yields. researchgate.net Another example is the use of glycerol (B35011) containing triacetylborate as a reaction medium for the synthesis of 2-hetero/styryl-benzimidazoles, which is a metal-free and green methodology. researchgate.net
Optimization of Reaction Conditions and Synthetic Efficiency
Optimizing reaction conditions is paramount for achieving high yields and purity of this compound and its analogs, both in laboratory and industrial settings. acs.orgresearchgate.net Key parameters that are often fine-tuned include temperature, reaction time, choice of catalyst, and the molar ratio of reactants.
For instance, in the synthesis of related 2,4,5-trisubstituted imidazoles, the optimization of conditions for the oxidation of internal alkynes using an iodine/DMSO system has been reported to be simple, efficient, and eco-friendly. researchgate.net Similarly, the synthesis of 1,2-disubstituted benzimidazoles has been significantly improved by using microwave irradiation and a catalytic amount of Er(OTf)3 under solvent-free conditions, leading to shorter reaction times and excellent yields. nih.gov
The development of one-pot, two-step procedures is another strategy to enhance synthetic efficiency. This approach minimizes the need for purification of intermediates, thereby saving time and resources. researchgate.net Furthermore, the choice of base and solvent system can have a profound impact on the outcome of the reaction. For example, in the synthesis of 1,5-disubstituted imidazoles, a base-induced cycloaddition in a protic medium was found to be effective. researchgate.net
The table below summarizes key findings from various studies on the optimization of reaction conditions for the synthesis of imidazole and benzimidazole (B57391) derivatives.
| Product | Reactants | Catalyst/Reagent | Solvent | Key Findings | Reference |
| 2-Bromo-4-nitroimidazole | 4-Nitroimidazole | Dibromination followed by selective debromination | - | Efficient two-step method, suitable for kilogram-scale synthesis. | acs.org |
| 4-Bromo-2-nitro-1H-imidazole | 2-Nitroimidazole, NBS | - | DMF/CHCl3 | Three-step method with high yield. | google.com |
| 2,4-Disubstituted imidazoles | α-Halo ketones, Amidines | Copper(I) chloride | THF/Water | Robust process with excellent yields and purity without column chromatography. | orgsyn.org |
| 2-Substituted benzimidazoles | o-Phenylenediamine, Aldehydes | Boric Acid | Water | Eco-friendly, one-pot synthesis at room temperature with good yields. | researchgate.net |
| 1,2-Disubstituted benzimidazoles | N-phenyl-o-phenylenediamine, Benzaldehyde | Er(OTf)3 | Solvent-free (Microwave) | Fast, green, and high-yielding procedure. | nih.gov |
| 2,4,5-Trisubstituted imidazoles | Internal alkynes | I2/DMSO | - | Metal and acid-free, one-pot, two-step synthesis. | researchgate.net |
Chemical Reactivity and Transformation Pathways of 5 Benzyl 2 Bromo 1h Imidazole
Reactivity of the Bromine Atom in 5-Benzyl-2-bromo-1H-imidazole
The C2 position of the imidazole (B134444) ring is electron-deficient due to the influence of the two adjacent nitrogen atoms. zenodo.org This electronic property makes the bromine atom at this position susceptible to displacement by both nucleophiles and through metal-catalyzed processes.
Nucleophilic Substitution Reactions
The bromine atom at the C2 position of an imidazole ring is known to be susceptible to nucleophilic substitution, especially when the ring is activated by electron-withdrawing groups or when N-protected derivatives are used. zenodo.orgrsc.org For this compound, nucleophiles can replace the bromine atom to introduce a variety of new functional groups.
Common nucleophiles for this type of reaction include alkoxides, thiolates, and amines. For instance, reaction with sodium thiolates, such as sodium benzenethiolate, can displace the 2-bromine atom in N-protected bromoimidazoles. rsc.org Similarly, nucleophilic attack by amines or alkoxides can lead to the formation of 2-amino or 2-alkoxy imidazoles, respectively. The reaction conditions typically involve a suitable solvent and may require heating to proceed at a reasonable rate. The presence of the N-H proton means that a base may be required to deprotonate the imidazole, which can then complicate the reaction through N-alkylation or N-acylation. Therefore, protection of the imidazole nitrogen is often a prerequisite for clean C2-substitution.
Table 1: Examples of Nucleophilic Substitution on Bromoimidazoles
| Bromoimidazole Substrate | Nucleophile | Product | Typical Conditions |
|---|---|---|---|
| 1-Protected-2,4,5-tribromoimidazole | Sodium alkane/arenethiolates | 1-Protected-2-thio-4,5-dibromoimidazole | Isopropyl alcohol rsc.org |
| 1-Benzyl-5-bromo-4-nitroimidazole | Ethyl 2-mercaptoacetate | Displacement of the 5-bromine atom rsc.org | Ethanol (B145695), base rsc.org |
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)
The bromine atom on this compound serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
Suzuki Coupling: This reaction involves the coupling of the bromoimidazole with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. youtube.com This reaction is highly efficient for creating new carbon-carbon bonds. For this compound, a Suzuki coupling with an arylboronic acid would yield a 2-aryl-5-benzyl-1H-imidazole derivative. A variety of palladium catalysts and ligands can be employed, with reaction conditions optimized to maximize yield. researchgate.netnih.gov
Heck Reaction: The Heck reaction couples the bromoimidazole with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction allows for the introduction of vinyl groups at the C2 position. For instance, reacting this compound with an alkene like styrene (B11656) would be expected to produce 5-benzyl-2-styryl-1H-imidazole. The choice of catalyst, base, and solvent is crucial for the success of the reaction, and additives like phase-transfer catalysts may be used to improve yields and selectivity. nih.gov
Table 2: Representative Conditions for Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Catalyst System (Example) | Base (Example) | Product Type |
|---|---|---|---|---|
| Suzuki Coupling | Arylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | 2-Aryl-5-benzyl-1H-imidazole |
| Heck Reaction | Alkene (e.g., Styrene) | Pd(OAc)₂ / PPh₃ | Et₃N | 2-Alkenyl-5-benzyl-1H-imidazole |
Reactivity of the Imidazole Nitrogen Atoms
The imidazole ring contains two nitrogen atoms with different reactivity profiles. zenodo.org The N-1 nitrogen, which bears a proton, is pyrrole-like and acidic, while the N-3 nitrogen is pyridine-like and basic/nucleophilic. zenodo.orgnih.gov
N-Alkylation/N-Acylation: The unsubstituted N-H of this compound can be readily deprotonated by a base, and the resulting imidazolate anion can react with electrophiles. youtube.com This allows for the introduction of various substituents at the N-1 position. Common reactions include alkylation with alkyl halides or acylation with acid chlorides or anhydrides. youtube.comacs.org This derivatization can be important for modulating the compound's physical properties or for use as a protecting group strategy in multi-step syntheses. nih.gov
Protonation and Salt Formation: The basic N-3 nitrogen can be protonated by acids to form stable imidazolium (B1220033) salts. nih.gov This property influences the solubility and handling of the compound.
Transformations of the Benzyl (B1604629) Moiety
The benzyl group attached at the C5 position also presents opportunities for chemical modification, primarily at the benzylic carbon (the -CH₂- group). The reactivity of this position is enhanced due to the stability of the resulting benzylic radical or ionic intermediates. wikipedia.org
Benzylic Oxidation: The benzylic methylene (B1212753) group can be oxidized to a carbonyl group (ketone). Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can even cleave the C-C bond and oxidize it to a carboxylic acid, which would transform the benzyl group into a benzoyl group and then potentially further to a carboxyl group at the imidazole C5 position, though this is a harsh reaction. wikipedia.org More selective reagents like chromium trioxide-3,5-dimethylpyrazole complex can achieve the transformation to the ketone more cleanly. wikipedia.org
Benzylic Halogenation: Free-radical halogenating agents, such as N-Bromosuccinimide (NBS) with a radical initiator, can selectively introduce a bromine atom at the benzylic position. This would convert this compound into 5-(α-bromobenzyl)-2-bromo-1H-imidazole, providing a new site for nucleophilic substitution.
Table 3: Potential Transformations of the Benzyl Group
| Reaction Type | Reagent (Example) | Product Functional Group |
|---|---|---|
| Benzylic Oxidation (to ketone) | CrO₃-3,5-dimethylpyrazole | Benzoyl |
| Benzylic Oxidation (to acid) | KMnO₄ (hot, concentrated) | Carboxyl (at C5) |
| Benzylic Bromination | N-Bromosuccinimide (NBS), AIBN | α-Bromobenzyl |
Functional Group Interconversions on the Imidazole Ring
Functional group interconversion refers to the transformation of one functional group into another. imperial.ac.ukslideshare.net For this compound, a key transformation involves the bromine atom. One of the most powerful methods for this is metal-halogen exchange. Treating the bromoimidazole with a strong base like n-butyllithium can generate a highly reactive 2-lithio-imidazole species. This organometallic intermediate can then be quenched with a variety of electrophiles to install new functional groups at the C2 position, such as aldehydes (by quenching with DMF), carboxylic acids (by quenching with CO₂), or other carbon or heteroatom substituents. This method significantly expands the synthetic utility of the starting bromo-compound.
Oxidation-Reduction Chemistry of this compound
The oxidation-reduction chemistry of this molecule can involve several of its components.
Reduction: The C-Br bond can be reduced to a C-H bond, a process known as hydrodebromination. This can be achieved through catalytic hydrogenation (e.g., H₂, Pd/C) or by using reducing agents like sodium borohydride (B1222165) in the presence of a catalyst. This reaction would convert this compound into 5-benzyl-1H-imidazole. The benzyl group itself is generally stable to these conditions, although aggressive catalytic hydrogenation can sometimes lead to the reduction of the benzene (B151609) ring.
Oxidation: As mentioned in section 3.3, the benzyl group is susceptible to oxidation. The imidazole ring itself is generally stable to oxidation, but under harsh conditions, it can be degraded. The presence of the electron-donating benzyl group might slightly increase the susceptibility of the imidazole ring to oxidative processes compared to an unsubstituted imidazole.
Structural Elucidation and Spectroscopic Characterization of 5 Benzyl 2 Bromo 1h Imidazole
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is fundamental for determining the carbon-hydrogen framework of an organic molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
A ¹H NMR spectrum of 5-Benzyl-2-bromo-1H-imidazole would be expected to show distinct signals corresponding to the protons of the benzyl (B1604629) group and the imidazole (B134444) ring. The benzylic protons (CH₂) would likely appear as a singlet. The protons on the phenyl ring would present as a multiplet in the aromatic region of the spectrum. The lone proton on the imidazole ring (at the C4 position) would appear as a singlet. The N-H proton of the imidazole ring would also be present, likely as a broad singlet, though its chemical shift could vary significantly depending on the solvent and concentration.
Table 1: Predicted ¹H NMR Data for this compound (Note: This table is predictive and not based on experimental data.)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| N-H (Imidazole) | Variable (Broad) | s (br) | 1H |
| Phenyl-H | ~7.2-7.4 | m | 5H |
| Imidazole C4-H | ~7.0 | s | 1H |
| Benzyl CH₂ | ~4.0 | s | 2H |
s = singlet, m = multiplet, br = broad
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum would provide information on the number and electronic environment of the carbon atoms. For this compound, one would expect to see signals for the two distinct imidazole carbons (C2, C4, and C5), the benzylic carbon, and the carbons of the phenyl ring. The carbon atom attached to the bromine (C2) would be significantly influenced by the halogen's electronegativity.
Table 2: Predicted ¹³C NMR Data for this compound (Note: This table is predictive and not based on experimental data.)
| Carbon | Predicted Chemical Shift (ppm) |
| Phenyl C (quaternary) | ~138 |
| Phenyl CH | ~126-129 |
| Imidazole C5 | ~135 |
| Imidazole C4 | ~115 |
| Imidazole C2-Br | ~120 |
| Benzyl CH₂ | ~35 |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show a characteristic N-H stretching band, typically in the range of 3100-3300 cm⁻¹. Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the benzyl group would be just below 3000 cm⁻¹. The C=N and C=C stretching vibrations of the imidazole and phenyl rings would be observed in the 1400-1600 cm⁻¹ region. A C-Br stretching frequency would be expected in the lower frequency region of the spectrum. Raman spectroscopy would complement the IR data, particularly for the symmetric vibrations of the aromatic system.
High-Resolution Mass Spectrometry (HRMS)
HRMS is a critical tool for determining the precise molecular weight and elemental formula of a compound. For this compound (C₁₀H₉BrN₂), HRMS would confirm the molecular formula by providing a highly accurate mass-to-charge ratio for the molecular ion [M]⁺. The isotopic pattern characteristic of a molecule containing one bromine atom (a near 1:1 ratio for the [M]⁺ and [M+2]⁺ peaks) would be a key diagnostic feature.
X-ray Crystallography for Solid-State Structure Determination
Should this compound be obtained as a suitable single crystal, X-ray crystallography would provide unambiguous proof of its three-dimensional structure. This technique would determine the precise bond lengths, bond angles, and torsion angles of the molecule. It would also reveal the packing of the molecules in the crystal lattice and identify any intermolecular interactions, such as hydrogen bonding involving the imidazole N-H group or π-π stacking between the aromatic rings.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be expected to show absorption bands corresponding to π-π* transitions within the phenyl and imidazole ring systems. The position and intensity of these absorptions provide insight into the extent of conjugation within the molecule.
Computational and Theoretical Investigations of 5 Benzyl 2 Bromo 1h Imidazole
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a powerful tool for investigating the electronic and structural properties of molecules. By approximating the many-electron wavefunction in terms of the electron density, DFT offers a balance between computational cost and accuracy, making it suitable for studying medium to large-sized molecules like 5-Benzyl-2-bromo-1H-imidazole.
Electronic Structure and Molecular Geometry Optimization
The first step in a computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For this compound, this is typically performed using a functional such as B3LYP in conjunction with a basis set like 6-31G(d,p). The optimization process systematically alters the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation.
The optimized geometry of this compound would reveal key structural features. The imidazole (B134444) ring is expected to be largely planar, a characteristic of aromatic systems. The benzyl (B1604629) group, attached at the C5 position, will have a specific orientation relative to the imidazole ring to minimize steric hindrance. The C-Br bond at the C2 position will also have a defined length, which can be compared to experimental data for similar bromo-substituted imidazoles.
Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative Data)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C2-Br | 1.89 | ||
| N1-C2 | 1.37 | ||
| C2-N3 | 1.32 | ||
| N3-C4 | 1.38 | ||
| C4-C5 | 1.36 | ||
| C5-N1 | 1.39 | ||
| C5-C(benzyl) | 1.51 | ||
| N1-C2-N3 | 111.5 | ||
| C2-N3-C4 | 107.0 | ||
| N3-C4-C5 | 110.5 | ||
| C4-C5-N1 | 105.0 | ||
| C5-N1-C2 | 106.0 | ||
| C4-C5-C(benzyl)-C(phenyl) | 45.0 |
Note: The data in this table is illustrative and based on typical values for substituted imidazoles. Actual values would be obtained from specific DFT calculations.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity. nih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich imidazole ring and the benzyl group. The LUMO, on the other hand, is likely to have significant contributions from the C-Br bond and the imidazole ring, indicating that these are the regions susceptible to nucleophilic attack. The presence of the electron-withdrawing bromine atom is anticipated to lower the energy of the LUMO, potentially making the molecule more susceptible to certain reactions. orientjchem.org
Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative Data)
| Parameter | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap (ΔE) | 5.3 |
Note: This data is illustrative and based on general values for similar heterocyclic compounds. Specific calculations are required for precise values.
The analysis of the HOMO and LUMO electron density distributions provides valuable insights into the regioselectivity of chemical reactions. For instance, electrophilic substitution would be predicted to occur at the positions with the highest HOMO density, while nucleophilic attack would target atoms with high LUMO density.
Quantum Chemical Calculations of Spectroscopic Parameters
Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model and aid in the structural elucidation of the compound. For this compound, theoretical calculations of its infrared (IR), nuclear magnetic resonance (NMR), and UV-Vis spectra can be performed.
Calculated vibrational frequencies from DFT can be correlated with experimental IR spectra to assign specific vibrational modes to the observed absorption bands. Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach and compared with experimental ¹H and ¹³C NMR data. orientjchem.org Time-dependent DFT (TD-DFT) can be employed to predict the electronic transitions responsible for the UV-Vis absorption spectrum of the molecule.
Investigation of Tautomeric Equilibria and Relative Stabilities
Imidazole and its derivatives can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms of the ring. For this compound, two principal tautomers are possible. Computational methods can be used to calculate the relative energies of these tautomers, thereby predicting their equilibrium populations.
The relative stability of the tautomers is influenced by both electronic and steric factors. The position of the benzyl group and the bromine atom will affect the electron distribution in the ring and may favor one tautomer over the other. Solvent effects can also play a crucial role and can be modeled using implicit or explicit solvent models in the calculations.
Prediction of Reaction Pathways and Transition States
Computational chemistry provides a powerful means to explore potential reaction mechanisms. For a given reaction involving this compound, the geometries and energies of the transition states can be calculated. This allows for the determination of the activation energy barriers for different possible pathways, providing insights into the reaction kinetics and the most likely mechanism. For instance, in a nucleophilic substitution reaction at the C2 position, the transition state structure would reveal the geometry of the incoming nucleophile and the departing bromide ion relative to the imidazole ring.
Molecular Modeling of Intermolecular Interactions (Chemical Contexts)
The way this compound interacts with other molecules is crucial for understanding its behavior in various chemical and biological contexts. Molecular modeling techniques, such as molecular docking, can be used to predict how this molecule might bind to the active site of an enzyme or a receptor. nih.gov These studies are vital in drug design and can guide the synthesis of more potent and selective derivatives.
The benzyl group can participate in π-π stacking interactions with aromatic residues in a protein, while the imidazole nitrogen atoms can act as hydrogen bond donors or acceptors. acs.org The bromine atom can also participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in molecular recognition. Computational models can help to visualize and quantify these intermolecular forces, providing a detailed picture of the binding mode.
Synthesis and Chemical Properties of Derivatives and Analogues of 5 Benzyl 2 Bromo 1h Imidazole
Structural Modifications at the Bromine Position
The bromine atom at the C-2 position of the 5-benzyl-1H-imidazole ring is the most versatile site for structural modification, primarily through palladium-catalyzed cross-coupling reactions. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide range of derivatives.
Suzuki-Miyaura Coupling: This reaction is a powerful tool for creating C-C bonds by coupling the 2-bromoimidazole with various organoboron compounds. For instance, the reaction of 1-substituted-5-benzyl-2-bromo-1H-imidazoles with aryl or heteroaryl boronic acids in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base (e.g., Na₂CO₃, K₂CO₃) yields the corresponding 2-aryl- or 2-heteroaryl-5-benzyl-1H-imidazoles. acs.orgnih.govsci-hub.seresearchgate.net The efficiency and outcome of the reaction can be influenced by the choice of catalyst, ligands, and reaction conditions. researchgate.net
Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of C-N bonds, allowing for the introduction of various amino groups at the C-2 position. The coupling of 5-benzyl-2-bromo-1H-imidazole with primary or secondary amines, in the presence of a palladium catalyst and a strong base, yields 2-amino-5-benzyl-1H-imidazole derivatives. The choice of phosphine (B1218219) ligands, such as tBuBrettPhos, has been shown to be crucial for the efficient amination of unprotected bromoimidazoles. acs.org
Sonogashira Coupling: This reaction enables the formation of a C-C triple bond by coupling the 2-bromoimidazole with a terminal alkyne. This is typically achieved using a palladium catalyst, a copper(I) co-catalyst, and a base. This method provides a route to 2-alkynyl-5-benzyl-1H-imidazoles, which are valuable intermediates for further transformations.
Heck Reaction: The Heck reaction allows for the vinylation of the C-2 position by reacting this compound with an alkene in the presence of a palladium catalyst and a base. This reaction leads to the formation of 2-vinyl-5-benzyl-1H-imidazoles. pharmainfo.in
Cyanation: The bromine atom can be displaced by a cyanide group to form 2-cyano-5-benzyl-1H-imidazole. This transformation can be achieved using various cyanide sources, such as potassium cyanide or zinc cyanide, often in the presence of a palladium catalyst.
Table 1: Palladium-Catalyzed Cross-Coupling Reactions at the C-2 Position of this compound Analogues
| Reaction | Coupling Partner | Catalyst/Ligand System | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄, Pd(dppf)Cl₂ | 2-Aryl/Heteroaryl-5-benzyl-1H-imidazole |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd precatalyst with tBuBrettPhos | 2-Amino-5-benzyl-1H-imidazole |
| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst | 2-Alkynyl-5-benzyl-1H-imidazole |
| Heck | Alkene | Pd catalyst | 2-Vinyl-5-benzyl-1H-imidazole |
| Cyanation | Cyanide Source (e.g., KCN, Zn(CN)₂) | Pd catalyst | 2-Cyano-5-benzyl-1H-imidazole |
Substituent Effects on the Imidazole (B134444) Ring (Positions 1, 4, and 5)
Modifications at the N-1, C-4, and C-5 positions of the imidazole ring can significantly influence the electronic properties and reactivity of the this compound scaffold.
N-1 Position: The nitrogen at position 1 can be readily alkylated or arylated. N-alkylation is typically achieved by treating the parent imidazole with an alkyl halide in the presence of a base. acs.org The nature of the substituent at N-1 has a profound impact on the reactivity of the C-2 bromine. Electron-donating groups at N-1 can increase the electron density of the imidazole ring, potentially facilitating oxidative addition in palladium-catalyzed reactions. Conversely, electron-withdrawing groups can decrease the ring's electron density, making the C-2 position more electrophilic and susceptible to nucleophilic attack. N-arylation can be accomplished using Chan-Lam coupling conditions with aryl boronic acids and a copper catalyst. mdpi.com
C-4 and C-5 Positions: The substituents at the C-4 and C-5 positions also play a crucial role in modulating the electronic environment of the imidazole ring. In the parent compound, the C-5 position is occupied by a benzyl (B1604629) group. Introducing electron-donating or electron-withdrawing groups on the phenyl ring of the benzyl group can transmit electronic effects through the imidazole system, thereby influencing the reactivity of the C-2 bromine. The steric bulk of substituents at the C-4 and C-5 positions can also affect the accessibility of the C-2 position to reagents and catalysts.
Alterations and Extensions of the Benzyl Group
The benzyl group at the C-5 position offers another avenue for structural diversification.
Replacement of the Benzyl Group: The entire benzyl group can be replaced with other arylmethyl or alkyl groups. For instance, using different substituted benzyl bromides during the synthesis of the imidazole core can lead to a variety of analogues. acs.org Furthermore, the benzyl group could be replaced with larger aromatic systems, such as naphthylmethyl, or with various heterocyclic methyl groups to explore a wider chemical space.
Exploration of Fused Ring Systems Involving the Imidazole Core
The this compound scaffold is a valuable precursor for the synthesis of fused heterocyclic systems. These reactions often involve the participation of both the N-1 and C-2 positions of the imidazole ring.
Imidazo[1,2-a]pyridines and Imidazo[1,2-a]pyrimidines: These fused systems can be synthesized by reacting 2-bromo-1H-imidazole derivatives with 2-aminopyridines or 2-aminopyrimidines, respectively. google.comjst.go.jpnanobioletters.comorganic-chemistry.org The reaction typically proceeds via an initial N-alkylation of the amino-azine by the C-2 of the imidazole, followed by an intramolecular cyclization.
Imidazo[1,2-b]pyridazines: The synthesis of this fused ring system can be achieved through various strategies, including palladium-catalyzed intramolecular C-H amination.
Imidazo[2,1-b]thiazoles: These fused heterocycles can be prepared by reacting 2-bromo-1H-imidazole derivatives with a suitable sulfur-containing synthon, such as a thiourea (B124793) or a β-haloketone followed by cyclization.
Table 2: Synthesis of Fused Ring Systems from 2-Bromoimidazole Precursors
| Fused System | Reactant with 2-Bromoimidazole | General Reaction Type |
|---|---|---|
| Imidazo[1,2-a]pyridine | 2-Aminopyridine | Condensation/Cyclization |
| Imidazo[1,2-a]pyrimidine | 2-Aminopyrimidine | Condensation/Cyclization |
| Imidazo[1,2-b]pyridazine | Substituted Pyridazine | Palladium-catalyzed cyclization |
| Imidazo[2,1-b]thiazole | Thiourea or β-haloketone | Condensation/Cyclization |
Chemical Structure-Reactivity Relationships in this compound Analogues
The chemical reactivity of this compound and its analogues is intricately linked to their molecular structure. Understanding these relationships is crucial for designing efficient synthetic routes and for the rational design of molecules with desired properties.
Electronic Effects: The electronic nature of substituents on both the imidazole and the benzyl rings plays a dominant role in determining reactivity. Electron-withdrawing groups on the imidazole ring, particularly at the N-1 position, decrease the electron density at C-2, making the C-Br bond more susceptible to nucleophilic attack but potentially hindering oxidative addition in palladium-catalyzed cycles. Conversely, electron-donating groups increase the electron density, which can facilitate oxidative addition. The Hammett equation can be a useful tool to quantify these electronic effects by correlating reaction rates or equilibrium constants with substituent constants (σ). researchgate.net
Steric Effects: The steric hindrance around the reactive C-2 position can significantly impact reaction rates. Bulky substituents at the N-1 position or at the C-5 position (including modifications to the benzyl group) can impede the approach of reagents and catalysts, thereby slowing down or even preventing a reaction.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies can be employed to develop mathematical models that correlate the chemical structure of these imidazole derivatives with their chemical reactivity or biological activity. nih.gov By analyzing a series of analogues with systematic structural variations, QSAR models can identify key molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) that govern a particular property. These models can then be used to predict the reactivity of new, unsynthesized analogues, thus guiding further synthetic efforts.
Applications of 5 Benzyl 2 Bromo 1h Imidazole in Advanced Organic Synthesis and Materials Science
5-Benzyl-2-bromo-1H-imidazole as a Key Synthetic Building Block
The reactivity of this compound is dominated by the presence of the C-Br bond at the electron-deficient C2-position of the imidazole (B134444) ring and the acidic N-H proton. The bromine atom is an excellent leaving group, particularly in metal-catalyzed cross-coupling reactions, while the nitrogen atoms can participate in alkylation, arylation, and coordination chemistry. This dual reactivity makes it a versatile synthon for constructing more elaborate molecules. researchgate.net
The 2-bromo substituent is a key functional handle for building complex molecular frameworks. It readily participates in various transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents at this position. For instance, reactions like Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations can be employed to form new carbon-carbon and carbon-nitrogen bonds.
These reactions are fundamental to constructing larger, polycyclic, and N-fused heterocyclic systems. rsc.org For example, the intramolecular or intermolecular coupling of 2-bromoimidazole derivatives with other functional groups within the same or a different molecule can lead to the formation of intricate scaffolds. rsc.org Research on related 2-(2-bromophenyl)imidazoles has shown their utility in synthesizing trinuclear imidazole-fused hybrid structures through base-mediated coupling and cyclization. rsc.org This highlights the potential of the 2-bromo moiety in this compound for similar complex constructions. The benzyl (B1604629) group at the C5-position further provides a site for modification or can influence the steric and electronic environment of the final molecule.
Table 1: Representative Cross-Coupling Reactions Applicable to 2-Bromoimidazoles
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Resulting Structure |
|---|---|---|---|---|
| Suzuki Coupling | Aryl/heteroaryl boronic acid | Pd(PPh₃)₄, Na₂CO₃ | C-C (sp²-sp²) | 2-Aryl/heteroaryl-imidazole |
| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | C-C (sp²-sp) | 2-Alkynyl-imidazole |
| Heck Coupling | Alkene | Pd(OAc)₂, P(o-tol)₃, Et₃N | C-C (sp²-sp²) | 2-Vinyl-imidazole |
| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃, BINAP, NaOt-Bu | C-N | 2-Amino-imidazole |
| Stille Coupling | Organostannane | Pd(PPh₃)₄ | C-C | 2-Alkyl/Aryl/Vinyl-imidazole |
This table presents generalized conditions. Specific substrates may require optimization.
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing portions of all reactants, are highly valued for their efficiency and atom economy. While many MCRs are designed to synthesize the imidazole ring itself, 2-bromoimidazoles like this compound have potential as key intermediates in sequential MCR-cross-coupling strategies. acs.org
A synthetic pathway could involve an initial MCR to construct a complex molecule containing a 2-bromoimidazole core. Subsequently, the bromine atom can be used as a diversification point in a post-MCR transformation, such as a Suzuki or Buchwald-Hartwig coupling, to rapidly generate a library of structurally diverse compounds. The N-H of the imidazole can also participate in MCRs, for example, by reacting with an aldehyde and an isocyanide in a Ugi-type reaction, further expanding its synthetic utility.
Role in Catalysis and Ligand Design
The imidazole moiety is a cornerstone of ligand design in coordination chemistry and catalysis, primarily due to its excellent N-donor properties. researchgate.netrsc.org this compound serves as a valuable precursor for sophisticated ligands.
N-Heterocyclic Carbenes (NHCs) have emerged as a dominant class of ligands in organometallic chemistry and catalysis, often considered as phosphine (B1218219) mimics with superior properties. beilstein-journals.org 2-Bromoimidazoles are key precursors for the synthesis of imidazolium (B1220033) salts, which are the direct progenitors of NHC ligands. research-nexus.net
The synthesis typically involves the N-alkylation or N-arylation of both nitrogen atoms of the imidazole ring. Starting with this compound, sequential N-substitution reactions can be performed. The resulting 1,3-disubstituted-2-bromo-5-benzylimidazolium salt can then be treated with an organolithium reagent. This step facilitates a bromine-lithium exchange followed by deprotonation to generate the free NHC, or more commonly, the salt is directly used to form the metal-NHC complex under basic conditions. The benzyl group at the C5 position can sterically and electronically tune the properties of the resulting NHC ligand, influencing the activity and selectivity of the metal catalyst it coordinates to.
Imidazole and its derivatives are versatile ligands capable of coordinating to a wide range of metal ions through their sp²-hybridized nitrogen atoms, forming stable metal complexes. researchgate.netrsc.org These complexes are integral to the development of coordination polymers and metal-organic frameworks (MOFs). rsc.orgfau.de
This compound can be used to create monodentate or multidentate ligands. The imidazole ring itself can act as a monodentate ligand. More complex ligands can be synthesized by functionalizing the N1 position or by replacing the C2-bromine atom with another coordinating group, leading to bidentate or polydentate systems. fau.de The benzyl group influences the supramolecular assembly of the resulting coordination compounds through π-π stacking interactions, directing the formation of specific 1D, 2D, or 3D structures. d-nb.info The coordination behavior of such ligands has been studied with various transition metals, leading to the formation of coordination polymers with interesting structural motifs. fau.de
Table 2: Coordination Behavior of Imidazole-Based Ligands with Various Metal Ions
| Metal Ion(s) | Ligand Type | Resulting Structure/Application | Reference |
|---|---|---|---|
| Zn(II) | Bis(imidazole) | 1D and 2D Coordination Polymers | fau.de |
| Cu(II) | Bis(imidazole)ethylene | 2D Coordination Polymer | fau.de |
| Mn, Fe, Co, Ni, Cu, Zn | Bis(triazole)propane | Isostructural 2D Coordination Polymers | fau.de |
| Re(I), Ru(II) | Imidazole-based N,N,E-heteroscorpionates | Organometallic Complexes (Enzyme Models) | fau.de |
Contributions to Functional Materials Development
The structural features of this compound make it an attractive building block for functional organic materials. The combination of the aromatic benzyl group and the polarizable imidazole ring system can give rise to useful photophysical or electronic properties.
Derivatives of bromo-benzimidazoles, which are structurally related to this compound, have been investigated for their non-linear optical (NLO) properties. nih.gov N-arylation of the imidazole ring can lead to materials with significant second-order NLO responses, which are of interest for applications in telecommunications and optical data processing. nih.gov The strategic placement of donor and acceptor groups across the conjugated system is key to enhancing these properties, and the this compound scaffold provides a tunable platform for such designs.
Furthermore, imidazole derivatives are widely used in the construction of Metal-Organic Frameworks (MOFs). rsc.org MOFs are crystalline materials with high porosity and surface area, making them suitable for gas storage, separation, and catalysis. By converting this compound into a dicarboxylic acid linker or another multitopic ligand, it can be incorporated into the synthesis of novel MOFs. The benzyl group can functionalize the pores of the MOF, tailoring its properties for specific guest molecules. The bromine atom also serves as a site for post-synthetic modification, allowing for the covalent attachment of functional groups within the MOF structure after its initial assembly.
Chemical Scaffolds for Optoelectronic Applications
The 2-bromo-1H-imidazole core, a key feature of this compound, is a valuable structural motif in the design of organic electronic materials, particularly for organic light-emitting diodes (OLEDs). The bromine atom at the 2-position provides a reactive handle for introducing various functional groups through cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.govnih.gov This allows for the synthesis of complex molecules with tailored electronic properties.
Research into imidazole-based compounds has demonstrated their potential as host materials for phosphorescent emitters in OLEDs. nih.govrsc.org For instance, derivatives of phenanthro[9,10-d]imidazole have been utilized as high triplet energy host materials for blue phosphorescent OLEDs. semanticscholar.org The imidazole moiety contributes to the charge-transporting properties and high thermal stability of these materials.
The introduction of a benzyl group at the 5-position of the imidazole ring can significantly influence the material's properties. The benzyl group can impact the solubility, morphology, and intermolecular interactions of the resulting materials. Studies on other substituted imidazole derivatives have shown that the nature and position of substituents can tune the photophysical properties, such as the emission wavelength and quantum efficiency. nih.govresearchgate.netnih.gov For example, the modification of substituents on a phenanthro[9,10-d]-imidazole core has been shown to cause a significant bathochromic shift, which is a change in the position of the absorption or emission maximum to a longer wavelength. nih.gov
While direct studies on this compound for optoelectronic applications are not extensively documented in publicly available literature, the known applications of its core structure and the influence of substituents suggest its potential as a precursor for:
Blue-Emitting Materials: By coupling the 2-bromo position with suitable aromatic or heteroaromatic groups, it is conceivable to synthesize novel blue-emitting materials for OLEDs. rsc.org
Bipolar Host Materials: The imidazole core can be functionalized to create bipolar host materials that facilitate balanced charge injection and transport, leading to more efficient OLEDs.
Table 1: Potential Optoelectronic Applications of this compound Derivatives
| Application Area | Potential Derivative Structure | Rationale |
| Blue Phosphorescent OLED Host | 5-Benzyl-2-(carbazol-9-yl)-1H-imidazole | The carbazole (B46965) unit is a well-known hole-transporting moiety, and its combination with the electron-transporting imidazole core could lead to a bipolar host material with a high triplet energy suitable for blue phosphors. |
| Deep-Blue Emitter | 5-Benzyl-2-(pyren-1-yl)-1H-imidazole | Pyrene (B120774) derivatives are known for their deep-blue emission. Coupling pyrene to the imidazole scaffold could result in a novel blue emitter with good thermal stability. |
| Electron Transport Layer Material | 5-Benzyl-2-(pyridin-2-yl)-1H-imidazole | The pyridine (B92270) moiety is an electron-deficient group that can enhance the electron-transporting properties of the material. |
Components in Novel Material Syntheses
The imidazole scaffold is a fundamental building block in the synthesis of various novel materials, including Metal-Organic Frameworks (MOFs). MOFs are crystalline porous materials constructed from metal ions or clusters coordinated to organic linkers. The nitrogen atoms in the imidazole ring are excellent coordination sites for metal ions, making imidazole derivatives valuable linkers for MOF synthesis.
Research has shown that functionalized imidazole-based linkers can be used to construct MOFs with tailored properties, such as specific pore sizes, high surface areas, and chemical functionalities. osti.gov These properties make them suitable for applications in gas storage, separation, and catalysis. For example, MOFs constructed from linkers containing imidazole moieties have been investigated for their ability to selectively capture CO2.
The this compound molecule offers several possibilities for incorporation into novel materials:
Functionalized MOF Linkers: The bromo group can be used to further functionalize the molecule before or after its incorporation into a MOF structure. This could involve introducing additional coordinating groups or catalytic sites. The benzyl group can also influence the resulting MOF's pore structure and surface properties.
Precursors for Porous Organic Polymers (POPs): The reactivity of the bromo-imidazole can be exploited in polymerization reactions to create porous organic polymers. These materials are of interest for applications similar to MOFs but can offer advantages such as lower density and easier processability.
Building Blocks for Supramolecular Assemblies: The imidazole core can participate in hydrogen bonding and π-π stacking interactions, making it a useful component for the design of self-assembling supramolecular structures with defined architectures and functions.
Table 2: Potential Applications in Novel Material Synthesis
| Material Type | Synthetic Strategy | Potential Application |
| Metal-Organic Framework (MOF) | Use as a functionalized linker by first converting the bromo group to a carboxylic acid or other coordinating group. | Gas separation, catalysis, chemical sensing. |
| Porous Organic Polymer (POP) | Polymerization through cross-coupling reactions involving the bromo-imidazole and other multi-functional monomers. | Adsorption of pollutants, heterogeneous catalysis. |
| Liquid Crystals | Attachment of long alkyl chains to the imidazole core. | Display technologies, optical switching. |
Mechanistic Investigations into 5 Benzyl 2 Bromo 1h Imidazole Chemistry
Elucidation of Reaction Mechanisms for Key Transformations
The reactivity of 5-Benzyl-2-bromo-1H-imidazole is dominated by the presence of the bromine atom at the C2 position of the imidazole (B134444) ring, making it a versatile substrate for various transformations, most notably nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr):
The SNAr mechanism is a fundamental reaction pathway for the substitution of halides on electron-deficient aromatic and heteroaromatic rings. While the imidazole ring itself is electron-rich, the electronegativity of the nitrogen atoms can influence the reactivity of the C2 position. The general mechanism for an SNAr reaction involves the attack of a nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov Subsequent departure of the leaving group restores the aromaticity of the ring.
For this compound, the reaction with a nucleophile (Nu-) would proceed as follows:
Nucleophilic Attack: The nucleophile attacks the C2 carbon, leading to the formation of a tetrahedral intermediate.
Formation of Meisenheimer-like Complex: The negative charge is delocalized over the imidazole ring, forming a stabilized anionic intermediate.
Departure of Leaving Group: The bromide ion is expelled, and the aromatic imidazole ring is reformed.
The rate of SNAr reactions is influenced by the nature of the nucleophile, the leaving group, and the electronic properties of the aromatic ring. For 2-bromoimidazoles, the reactivity can be enhanced by the presence of electron-withdrawing groups on the ring, which would further stabilize the negative charge of the intermediate. masterorganicchemistry.com Kinetic isotope effect studies on similar systems have shown that many SNAr reactions can be concerted, where bond formation and bond breaking occur in a single step, especially with good leaving groups like bromide. nih.govrsc.org
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling):
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for these reactions, particularly the Suzuki-Miyaura coupling, which utilizes an organoboron reagent. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps:
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of this compound to form a Pd(II) intermediate. This is often the rate-determining step. The reactivity of aryl halides in this step generally follows the trend I > Br > Cl > F, making the bromo-substituted imidazole a reactive partner. illinois.edu
Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid or its ester) is transferred to the palladium center, displacing the bromide. This step typically requires the presence of a base to activate the organoboron species. nih.govyoutube.com
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. nih.gov
A representative Suzuki-Miyaura coupling reaction of a bromo-heterocycle is shown below:
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield (%) |
| 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl2 | K2CO3 | Dimethoxyethane | 5-(N-Boc-2-pyrrolyl)-1-ethyl-1H-indazole | High |
Table based on data from a study on Suzuki coupling of bromoindazoles, illustrating a typical reaction setup. researchgate.net
Kinetic and Thermodynamic Studies of Reaction Processes
Kinetic Studies:
Thermodynamic Studies:
Influence of Solvent and Catalyst on Reaction Outcomes
The choice of solvent and catalyst system is paramount in controlling the rate, yield, and selectivity of reactions involving this compound.
Influence of Solvent:
The solvent plays a multifaceted role in chemical reactions. In SNAr reactions, polar aprotic solvents like DMF, DMSO, and acetonitrile (B52724) are often preferred as they can solvate the cationic counter-ion of the nucleophile, thereby increasing its nucleophilicity, and can stabilize the charged Meisenheimer intermediate. Studies on nucleophilic aromatic substitution on nitrothiophenes have shown that reaction rates are faster in ionic liquids compared to conventional solvents like methanol (B129727) or benzene (B151609). nih.gov
In palladium-catalyzed cross-coupling reactions, the solvent can influence the solubility of reagents, the stability of the catalyst, and even the selectivity of the reaction. rsc.orgscispace.com For instance, in the Suzuki-Miyaura coupling of chloroaryl triflates, a switch in selectivity between the C-Cl and C-OTf bonds was observed when changing from nonpolar solvents (like THF or toluene) to polar solvents (like MeCN or DMF). nih.govnih.gov This has been attributed to the ability of polar solvents to stabilize anionic palladium species, which may be the active catalyst in these media. researchgate.netnih.gov
| Solvent | Dielectric Constant (ε) | Selectivity in a model Suzuki Coupling |
| Toluene | 2.4 | C-Cl coupling |
| THF | 7.5 | C-Cl coupling |
| Acetone | 21 | C-Cl coupling |
| Acetonitrile (MeCN) | 37 | C-OTf coupling |
| DMF | 38 | C-OTf coupling |
Table illustrating the effect of solvent polarity on the selectivity of a palladium-catalyzed Suzuki-Miyaura coupling of a model chloroaryl triflate. Data adapted from studies on solvent effects in palladium catalysis. nih.gov
Influence of Catalyst:
The catalyst system, comprising the palladium source and the ligand, is crucial for the success of cross-coupling reactions. The ligand stabilizes the palladium center, influences its reactivity, and can control the selectivity of the reaction. For Suzuki-Miyaura couplings of bromo-heterocycles, phosphine-based ligands are commonly employed. For example, in the coupling of 5-bromo-1-ethyl-1H-indazole, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2) was found to be the most effective catalyst. researchgate.net In another study on the Suzuki-Miyaura coupling of unprotected ortho-bromoanilines, the CataCXium A palladacycle was identified as a uniquely effective catalyst. rsc.org The choice of catalyst can significantly impact the reaction yield, with other common palladium catalysts showing little to no product formation under the same conditions. rsc.org
The selection of the appropriate catalyst and reaction conditions is therefore a critical aspect of synthetic design when utilizing this compound as a building block for more complex molecular architectures.
Future Research Directions and Perspectives for 5 Benzyl 2 Bromo 1h Imidazole
Innovative Synthetic Strategies for Complex Architectures
Future synthetic research will likely focus on developing more efficient and versatile methods to incorporate the 5-Benzyl-2-bromo-1H-imidazole core into larger, more complex molecular architectures.
A key area of development will be the advancement of C-H bond functionalization strategies. acs.orgjst.go.jprsc.org Traditional cross-coupling reactions often require pre-functionalized substrates, adding steps to a synthesis. jst.go.jp Direct C-H activation methods offer a more atom-economical approach to building complexity. researchgate.net Research into palladium- and nickel-catalyzed C-H arylation and alkenylation of the imidazole (B134444) core could provide direct routes to novel derivatives. rsc.orgnagoya-u.ac.jpnih.gov For instance, developing catalytic systems that can selectively functionalize the C4-H bond of the this compound moiety would enable the creation of tri-substituted imidazoles with precise control over the substitution pattern. acs.orgjst.go.jp
Another promising direction is the use of multicomponent reactions . These reactions, where multiple starting materials combine in a single step to form a complex product, offer significant advantages in terms of efficiency and diversity. researchgate.net Designing new multicomponent reactions that utilize this compound as a key component could rapidly generate libraries of novel compounds for biological screening or materials science applications. mdpi.com
Furthermore, the development of flow chemistry protocols for the synthesis and modification of this compound could offer improved control over reaction parameters, leading to higher yields, better purity, and enhanced safety for otherwise hazardous reactions.
Exploration of Novel Reactivity and Unprecedented Transformations
The bromine atom at the C2 position of this compound is a versatile handle for a wide range of chemical transformations, primarily through cross-coupling reactions. researchgate.netnih.govresearchgate.net
Future research is expected to delve into more sophisticated and previously unexplored cross-coupling reactions . While Suzuki, Stille, and Negishi couplings are well-established, there is room to explore newer, more versatile coupling methodologies. researchgate.netresearchgate.netmdpi.com This includes the use of less common organometallic reagents and the development of catalytic systems that are more tolerant of a wider range of functional groups. nih.govnih.gov For example, exploring Sonogashira couplings could introduce alkyne functionalities, opening up further synthetic possibilities. mdpi.comacs.org
The potential for unprecedented transformations at the imidazole core is another exciting frontier. This could involve investigating the reactivity of the imidazole ring itself, beyond simple substitution at the bromine position. For instance, studies into ring-opening and ring-expansion reactions could lead to the synthesis of entirely new heterocyclic systems. Additionally, exploring the reactivity of the benzyl (B1604629) group, such as through benzylic functionalization, could add another layer of molecular diversity.
The development of multimetallic catalysis could also unlock new reaction pathways. nih.gov By using two or more different metal catalysts that work in concert, it may be possible to achieve transformations that are not possible with a single catalyst, leading to highly selective and efficient syntheses of complex molecules. nih.gov
Advanced Analytical and Computational Techniques for Comprehensive Characterization
A deeper understanding of the structure, properties, and reactivity of this compound and its derivatives will be crucial for their rational design and application.
Advanced spectroscopic and crystallographic techniques will continue to play a vital role. While standard techniques like NMR and mass spectrometry are essential for routine characterization, more advanced methods can provide deeper insights. acs.org For example, solid-state NMR and advanced X-ray diffraction techniques can elucidate the three-dimensional structure and intermolecular interactions of these compounds in the solid state.
Computational chemistry , particularly Density Functional Theory (DFT) , will be an indispensable tool for future research. researchgate.netbohrium.comnih.gov DFT calculations can be used to predict a wide range of properties, including molecular geometry, electronic structure, and spectroscopic signatures. researchgate.netnih.gov This can help to rationalize experimental observations and guide the design of new molecules with specific properties. For instance, computational studies can predict the reactivity of different sites on the molecule, aiding in the development of selective synthetic methods. bohrium.com Furthermore, techniques like Quantum Theory of Atoms in Molecules (QTAIM) can provide detailed information about the nature of chemical bonds and non-covalent interactions within the molecule. nih.gov
The combination of experimental and computational approaches will be key. For example, comparing experimentally measured spectroscopic data with DFT-calculated spectra can provide a high level of confidence in structural assignments. researchgate.net Molecular dynamics simulations can also be used to study the conformational flexibility and interactions of these molecules in different environments. bohrium.com
Expanding Chemical Applications beyond Current Scope
While imidazole derivatives have found widespread use in medicinal chemistry, there is significant potential to expand the applications of this compound into other areas. mdpi.comnih.govnih.gov
In materials science , the imidazole scaffold can be incorporated into polymers, metal-organic frameworks (MOFs), and organic light-emitting diodes (OLEDs). The benzyl group can influence the packing and photophysical properties of these materials, while the bromine atom provides a site for further functionalization to tune their properties. nih.gov Future research could focus on synthesizing and characterizing new materials derived from this compound and evaluating their electronic, optical, and mechanical properties. There is also potential for application as corrosion inhibitors. bohrium.com
In the realm of catalysis , imidazole derivatives can serve as ligands for transition metal catalysts or as N-heterocyclic carbene (NHC) precursors. researchgate.net The specific substitution pattern of this compound could lead to catalysts with unique reactivity and selectivity. Research in this area would involve synthesizing new catalyst systems and evaluating their performance in a range of important organic transformations.
Within medicinal chemistry , while the imidazole core is well-established, new therapeutic targets can be explored. mdpi.comnih.gov Derivatives of this compound could be designed and synthesized as inhibitors for novel enzyme targets or as probes for studying biological processes. acs.org For example, recent studies have shown the potential of substituted imidazoles as inhibitors of enzymes like acid ceramidase. acs.orgacs.org The unique structure of this compound could be leveraged to develop new classes of drugs for a variety of diseases, including cancer and inflammatory conditions. nih.govmdpi.com The development of new derivatives could also lead to compounds with improved ADME (absorption, distribution, metabolism, and excretion) properties. nih.gov
Q & A
Basic: What are the standard laboratory synthesis protocols for 5-Benzyl-2-bromo-1H-imidazole?
Methodological Answer:
The synthesis typically involves sequential benzylation and bromination. For example, benzylation of 1H-imidazole can be achieved using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Subsequent bromination at the 2-position is performed using N-bromosuccinimide (NBS) in a solvent like DCM under reflux, with regioselectivity controlled by electron-donating/withdrawing groups. Purification via column chromatography (silica gel, ethyl acetate/hexane) and characterization by NMR (e.g., δ 7.3–7.5 ppm for benzyl protons) and HRMS are critical .
Advanced: How can regioselectivity challenges during bromination of 5-Benzyl-1H-imidazole derivatives be addressed?
Methodological Answer:
Regioselectivity is influenced by substituent electronic effects. Computational tools (DFT) can predict reactive sites by analyzing electron density. For instance, introducing electron-withdrawing groups (e.g., -NO₂) at specific positions directs bromination. Experimental validation via competitive reactions and monitoring by TLC/LC-MS is essential. Adjusting reaction temperature (lower temps favor kinetic control) and using Lewis acids (e.g., FeCl₃) can further enhance selectivity .
Basic: Which spectroscopic techniques are indispensable for structural confirmation of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Benzyl protons appear as a singlet/multiplet at δ 4.8–5.2 ppm, while aromatic protons show splitting patterns consistent with substitution.
- FTIR : Peaks at ~1617 cm⁻¹ (C=N stretching) and 590 cm⁻¹ (C-Br) confirm the imidazole core and bromine .
- HRMS : Molecular ion peaks (e.g., m/z 286.01 [M+H]⁺) validate the molecular formula .
Advanced: How can molecular docking studies optimize this compound for EGFR inhibition?
Methodological Answer:
Docking software (AutoDock Vina, Schrödinger) models interactions between the compound and EGFR’s ATP-binding pocket. Key steps:
Protein Preparation : Retrieve EGFR structure (PDB: 1M17), remove water, add hydrogens.
Ligand Preparation : Optimize 3D geometry of the compound using Gaussian09 (B3LYP/6-31G*).
Grid Box Setup : Focus on residues like Lys745 and Thr790.
Post-Docking Analysis : Calculate binding energies (ΔG) and hydrogen bond networks. Validate with in vitro kinase assays .
Data Contradiction: How should researchers resolve inconsistencies in reported melting points for brominated imidazoles?
Methodological Answer:
Discrepancies (e.g., Sb23: 262–266°C vs. Sb30: 252–257°C ) may arise from:
- Purity : Recrystallization solvents (e.g., ethanol vs. acetone) affect crystal packing.
- Polymorphism : Use DSC to identify polymorphic forms.
- Analytical Calibration : Cross-check with certified standards and report detailed conditions (heating rate, apparatus) .
Advanced: What strategies mitigate instability of this compound during storage?
Methodological Answer:
- Light Sensitivity : Store in amber vials at –20°C under inert gas (N₂/Ar).
- Hydrolysis Prevention : Use desiccants (silica gel) in sealed containers.
- Stability Assays : Monitor degradation via HPLC (C18 column, acetonitrile/water) monthly .
Basic: How is the cytotoxic activity of this compound evaluated in vitro?
Methodological Answer:
- Cell Lines : Use cancer lines (e.g., MCF-7, A549) and normal cells (e.g., HEK293) for selectivity.
- MTT Assay : Treat cells with 1–100 µM compound for 48 hrs. Measure IC₅₀ via absorbance (570 nm).
- Controls : Include cisplatin (positive) and DMSO (vehicle). Triplicate experiments ensure reproducibility .
Advanced: What computational tools predict ADMET properties of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
